N-Cbz-ala-pro-phe dicyclohexylammonium

Description

Properties

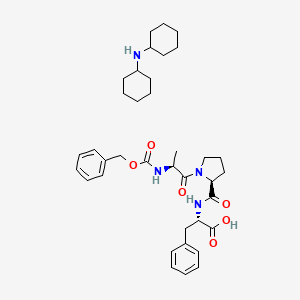

Molecular Formula |

C37H52N4O6 |

|---|---|

Molecular Weight |

648.8 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C25H29N3O6.C12H23N/c1-17(26-25(33)34-16-19-11-6-3-7-12-19)23(30)28-14-8-13-21(28)22(29)27-20(24(31)32)15-18-9-4-2-5-10-18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,9-12,17,20-21H,8,13-16H2,1H3,(H,26,33)(H,27,29)(H,31,32);11-13H,1-10H2/t17-,20-,21-;/m0./s1 |

InChI Key |

QWFAAMRJWHCXNH-KXGBIOHPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically follows a stepwise peptide coupling approach, starting from the protected amino acid derivatives and proceeding through sequential coupling reactions to form the tripeptide. The key steps involve:

- Protection of the N-terminal amino acid with the benzyloxycarbonyl (Cbz) group.

- Sequential peptide bond formation between alanine, proline, and phenylalanine residues.

- Formation of the dicyclohexylammonium salt to improve compound properties.

Protection of Amino Acids

The N-Cbz (benzyloxycarbonyl) group is introduced to protect the amino group of alanine, which is the N-terminal residue in this tripeptide. This protection is commonly performed by reacting the free amino acid with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions, typically using a base such as sodium bicarbonate or triethylamine in aqueous or organic solvents.

Alternative carboxyl protection methods, such as 4-methoxybenzyl (PMB) esters, have been reported to be effective for amino acids and peptides, offering mild conditions and high yields without racemization. For instance, PMB esters can be formed by reacting the carboxylic acid with 4-methoxybenzyl chloride in the presence of bases like triethylamine or potassium hydroxide, sometimes requiring heating in solvents like dimethylformamide (DMF) for hindered acids.

Peptide Bond Formation

The peptide bonds between alanine, proline, and phenylalanine are typically formed using standard peptide coupling reagents such as:

- Carbodiimides (e.g., DCC, DIC) often combined with additives like HOBt or HOAt to suppress racemization.

- Activated esters or acid chlorides derived from the protected amino acids.

- Modern coupling agents like HATU or PyBOP for higher efficiency and reduced side reactions.

A common approach is to first couple N-Cbz-alanine with proline to form the dipeptide N-Cbz-ala-pro , followed by coupling with phenylalanine to yield the protected tripeptide N-Cbz-ala-pro-phe .

Formation of the Dicyclohexylammonium Salt

The free acid form of the tripeptide is converted into its dicyclohexylammonium salt by treatment with dicyclohexylamine. This salt formation improves the compound's crystallinity, solubility, and handling properties, which is beneficial for purification and subsequent applications.

Detailed Research Findings and Data

Yield and Purity Data

Research literature reports that the peptide coupling steps using carbodiimide chemistry with HOBt additives typically yield protected peptides in the range of 75–95% purity after purification, with overall yields for tripeptides like N-Cbz-ala-pro-phe around 60–85% depending on reaction conditions and purification methods.

The formation of the dicyclohexylammonium salt generally proceeds quantitatively, with isolated yields exceeding 90%, and the salt form shows improved stability and solubility compared to the free acid.

Epimerization Considerations

During peptide coupling, especially under basic or high-temperature conditions, epimerization at the chiral centers can occur. To minimize this, coupling reactions are often performed at low temperatures (0–5 °C) and with additives such as HOBt that suppress racemization.

Alternative Synthetic Routes

Some studies explore the use of organozinc reagents derived from amino acids in peptidomimetic synthesis, which could be adapted for the preparation of peptide derivatives like N-Cbz-ala-pro-phe . These methods involve organozinc-mediated coupling reactions that offer stereoselectivity and mild conditions but are more complex and less common in routine peptide synthesis.

Comparative Table of Preparation Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Cbz Protection of Alanine | Cbz-Cl, NaHCO3 or Et3N, aqueous/organic | 85–95 | Mild conditions, minimal racemization |

| Peptide Coupling (Ala-Pro) | DCC/HOBt or HATU, DMF or DCM, 0–5 °C | 75–90 | Use of HOBt reduces epimerization |

| Peptide Coupling (Ala-Pro-Phe) | Same as above | 70–85 | Sequential coupling, purification required |

| Dicyclohexylammonium Salt Formation | Dicyclohexylamine, ethanol or methanol | >90 | Improves solubility and stability |

Summary and Perspectives

The preparation of This compound is well-established via classical peptide synthesis methods involving:

- N-terminal protection with the Cbz group.

- Stepwise peptide bond formation using carbodiimide-based coupling agents with additives to minimize epimerization.

- Conversion to the dicyclohexylammonium salt to enhance physicochemical properties.

Alternative methods involving organozinc reagents and advanced protecting groups exist but are less common for this compound. The choice of methods depends on the scale, desired purity, and downstream applications.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-ala-pro-phe dicyclohexylammonium undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.

Deprotection: The Cbz protecting groups can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).

Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with TFA.

Major Products Formed

Hydrolysis: Yields the corresponding amino acids.

Deprotection: Produces the free peptide without the Cbz protecting groups.

Coupling: Forms longer peptide chains.

Scientific Research Applications

N-Cbz-ala-pro-phe dicyclohexylammonium has several scientific research applications, including:

Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins.

Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein folding.

Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.

Industrial Applications: The compound is used in the production of peptide-based materials and coatings

Mechanism of Action

The mechanism of action of N-Cbz-ala-pro-phe dicyclohexylammonium involves its role as a peptide intermediate. The compound interacts with various enzymes and receptors in biological systems, facilitating the formation of peptide bonds and the assembly of larger peptide structures. The molecular targets and pathways involved include proteases and peptidases that recognize and cleave specific peptide sequences .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Peptide Chemistry

N-Cbz-ala-pro-leu Dicyclohexylammonium Salt

- Structure : Differs from N-Cbz-ala-pro-phe DCHA by replacing the C-terminal phenylalanine (Phe) with leucine (Leu).

- Molecular Formula : C34H54N4O6 (identical backbone, differing only in the side chain of the third residue).

- This analog is used in similar synthetic applications but may exhibit different bioactivity due to residue substitution .

N-Carbobenzoxy-L-selenoethionine Dicyclohexylammonium Salt

- Structure: Replaces the tripeptide backbone with selenoethionine (Se-containing amino acid).

- Molecular Formula : C26H42N2O4Se.

- Properties: The selenium atom increases oxidative stability and may enhance metal-binding capacity. Reported melting point: 154–155°C; optical rotation [α]²²D +8.2° (c 1, 5 DMF) . This compound is critical in synthesizing selenoproteins or studying redox-active peptides.

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt

Physicochemical Properties Comparison

| Compound | Molecular Formula | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| N-Cbz-ala-pro-phe DCHA | C34H54N4O6 | Not reported | Organic solvents | Cbz, Phe aromatic ring |

| N-Cbz-ala-pro-leu DCHA | C34H54N4O6 | Not reported | Organic solvents | Cbz, Leu isobutyl chain |

| N-Cbz-L-selenoethionine DCHA | C26H42N2O4Se | 154–155 | DMF, methanol | Selenium, Cbz |

| N-Acetyl-S-(hydroxyethyl)-L-cysteine DCHA | C15H29N2O3S | Not reported | Polar aprotic solvents | Acetyl, hydroxyethyl, thioether |

Notes:

Q & A

Q. How can researchers optimize the synthesis of N-Cbz-ala-pro-phe dicyclohexylammonium to improve yield and purity?

- Methodological Answer : Synthesis optimization involves monitoring reaction progress via spectroscopic techniques (e.g., NMR for phosphorylation steps ). Precipitation with cyclohexylamine is a critical step for isolating the dicyclohexylammonium salt, requiring pH control (~8–9) to ensure complete salt formation . Boc-protected intermediates (e.g., Boc-amino acids) enhance stability during peptide coupling, as seen in analogous compounds . Solvent selection (e.g., methanol or ethanol) impacts crystallization efficiency and purity .

Q. What analytical methods are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions in dicyclohexylammonium salts, critical for confirming salt formation ).

- HPLC and titrimetry : Purity analysis (>98% by titrimetric methods) ensures batch consistency .

- NMR spectroscopy : and NMR verify peptide backbone integrity and protecting group retention (e.g., Cbz groups) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Solubility-driven precipitation : Differential solubility in alcohols (e.g., methanol) separates the dicyclohexylammonium salt from unreacted precursors .

- Crystallization optimization : Adjusting cooling rates (e.g., slow cooling from 80°C to 25°C) enhances crystal quality .

- Solid-phase extraction (SPE) : Oasis MAX cartridges remove polar impurities, as validated in related dicyclohexylammonium salts .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and chromatographic purity data?

- Methodological Answer : Discrepancies often arise from residual solvents or counterion variability. Cross-validate results using:

- Tandem LC-MS : Detects low-abundance impurities missed by HPLC-UV .

- Ion-pair chromatography : Resolves charged species (e.g., free amine vs. ammonium salt forms) .

- Thermogravimetric analysis (TGA) : Quantifies solvent/water content affecting titrimetric purity .

Q. What experimental conditions influence the stability of this compound in biological assays?

- Methodological Answer :

- pH stability : The dicyclohexylammonium counterion degrades below pH 5, releasing free peptides. Use buffered solutions (pH 7–8) for cell-based assays .

- Thermal stability : Store at -20°C in desiccated conditions to prevent hygroscopic degradation .

- Redox sensitivity : Avoid thiol-containing buffers (e.g., DTT) to prevent disulfide scrambling in the peptide backbone .

Q. How can mechanistic studies elucidate the role of the dicyclohexylammonium counterion in enzyme inhibition?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity between the salt and target enzymes (e.g., proteases) .

- Molecular docking : Compares interactions of the ammonium salt vs. free carboxylate forms with enzyme active sites .

- Comparative kinetics : Test inhibition potency of the salt against its free acid form (prepared via ion-exchange chromatography) .

Q. What strategies improve crystallization of this compound for structural studies?

- Methodological Answer :

- Solvent screening : Use high-boiling-point solvents (e.g., DMF) to slow crystallization and improve crystal size .

- Additive screening : Introduce co-crystallants (e.g., ammonium sulfate) to stabilize hydrogen-bonded networks .

- Temperature gradients : Gradual cooling (e.g., 4°C/day) minimizes lattice defects .

Q. How can researchers ensure reproducibility in multi-step syntheses of this compound?

- Methodological Answer :

- Detailed Supplementary Data : Document reaction parameters (e.g., stirring rate, solvent purity) as per IUPAC guidelines .

- Batch tracking : Use lot-specific certificates of analysis (CoA) for starting materials .

- Automated platforms : Robotic liquid handlers reduce variability in peptide coupling steps .

Comparative and Biological Studies

Q. How does this compound compare to analogous salts in peptide synthesis?

- Methodological Answer :

Q. What in vitro models are suitable for studying the biological activity of this compound?

- Methodological Answer :

- Cell-free enzymatic assays : Use malarial proteases to evaluate inhibition kinetics .

- Oxidative stress models : Measure redox modulation in HEK293 cells using LC-MS-based metabolite profiling .

- Permeability assays : Caco-2 monolayers assess intestinal absorption potential, critical for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.